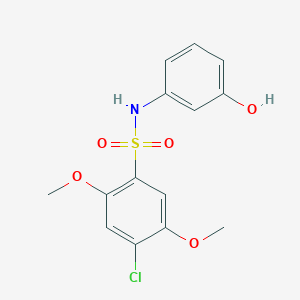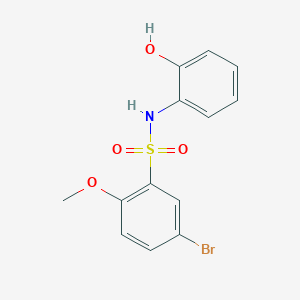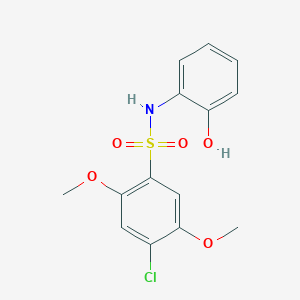
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, also known as DSP, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves the selective binding to 5-HT2A receptors. This compound binds to the receptor in a similar manner to serotonin, which is the endogenous ligand for the receptor. The binding of this compound to the receptor results in the activation of downstream signaling pathways, leading to various physiological effects. The specific effects of this compound depend on the location and density of the receptor in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to modulate the activity of neurons in the prefrontal cortex, which is involved in various cognitive processes, including working memory and decision-making. This compound has also been shown to affect the activity of neurons in the visual cortex, leading to altered perception. In pharmacology, this compound has been used to study the efficacy and safety of drugs that target serotonin receptors. This compound has been shown to have a high affinity for 5-HT2A receptors, making it a useful tool for studying the pharmacology of these receptors.
実験室実験の利点と制限
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has several advantages as a research tool. It has a high affinity for 5-HT2A receptors, making it a useful tool for studying the pharmacology of these receptors. This compound is also relatively easy to synthesize, and it has been reported to yield high purity and good yield. However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, the high affinity of this compound for 5-HT2A receptors can lead to receptor desensitization, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine in scientific research. One area of interest is the development of new drugs that target serotonin receptors. This compound can be used as a scaffold to design new compounds with improved pharmacological properties. Another area of interest is the study of the role of serotonin receptors in various physiological processes. This compound can be used as a tool to study the function of serotonin receptors in different parts of the body. Finally, the use of this compound in combination with other research tools, such as optogenetics and electrophysiology, can lead to a better understanding of the function of serotonin receptors in the brain and other organs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. It has been widely used as a tool to study the function of serotonin receptors in neuroscience, pharmacology, and medicinal chemistry. This compound has a high affinity for 5-HT2A receptors, making it a useful tool for studying the pharmacology of these receptors. However, there are also some limitations to the use of this compound in lab experiments. The future directions for the use of this compound in scientific research include the development of new drugs that target serotonin receptors, the study of the role of serotonin receptors in various physiological processes, and the use of this compound in combination with other research tools.
合成法
The synthesis of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(3,4-Dimethylphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. This method has been widely used in the preparation of this compound, and it has been reported to yield high purity and good yield.
科学的研究の応用
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been extensively used in scientific research due to its potential in various fields. In neuroscience, this compound has been used as a tool to study the function of serotonin receptors. This compound has been shown to selectively bind to 5-HT2A receptors, which are involved in various physiological processes, including perception, cognition, and behavior. This compound has also been used in pharmacology to study the efficacy and safety of drugs that target serotonin receptors. In medicinal chemistry, this compound has been used as a scaffold to design new compounds with improved pharmacological properties.
特性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C18H22N2O2S/c1-15-8-9-17(14-16(15)2)19-10-12-20(13-11-19)23(21,22)18-6-4-3-5-7-18/h3-9,14H,10-13H2,1-2H3 |
InChIキー |
OESPMKGTVFAXHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




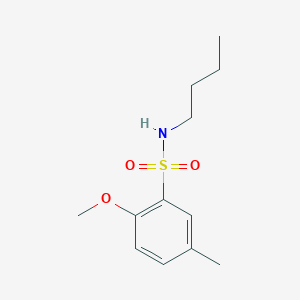
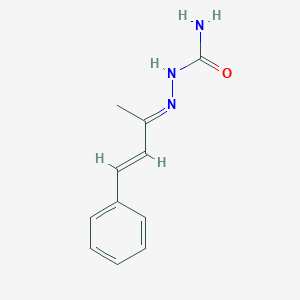
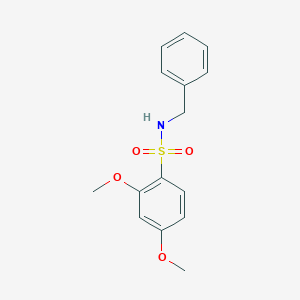
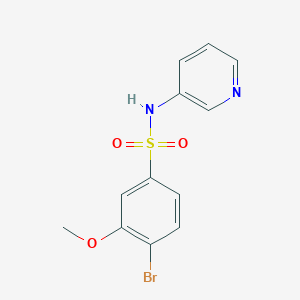


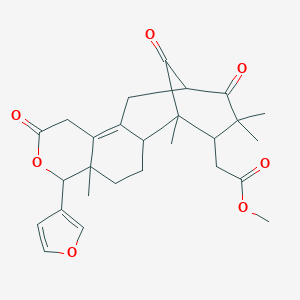
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)
